![molecular formula C21H36O2S2 B14423657 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene CAS No. 87228-65-7](/img/structure/B14423657.png)
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene is a chemical compound with the molecular formula C8H10O2S2 It is known for its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene typically involves the reaction of 4-iodotoluene with methyl p-toluenesulfonate under specific conditions. The reaction is carried out in the presence of a base such as sodium sulfite or sodium bicarbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials are sourced and reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The long alkyl chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the long alkyl chain.
Methyl p-tolyl sulfone: Contains a sulfone group but differs in the position of substitution on the benzene ring.
Uniqueness
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene is unique due to its combination of a benzene ring, sulfonyl group, and a long alkyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
87228-65-7 |
|---|---|
Molekularformel |
C21H36O2S2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
1-methyl-4-(1-methylsulfanyltridecylsulfonyl)benzene |
InChI |
InChI=1S/C21H36O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-21(24-3)25(22,23)20-17-15-19(2)16-18-20/h15-18,21H,4-14H2,1-3H3 |
InChI-Schlüssel |
PIVJJDMQJQYJHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(SC)S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


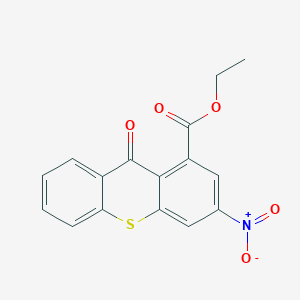
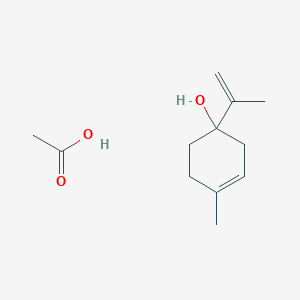
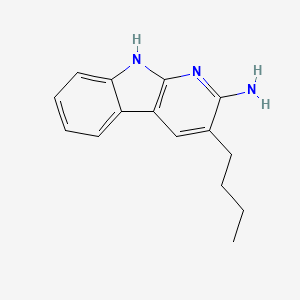

![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
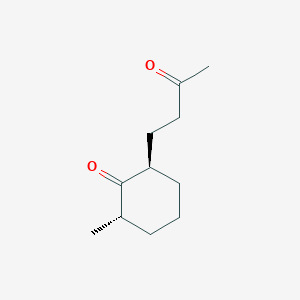
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
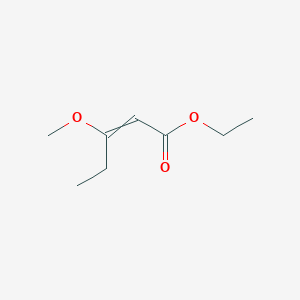

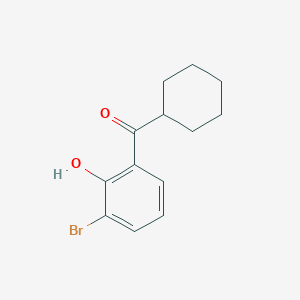
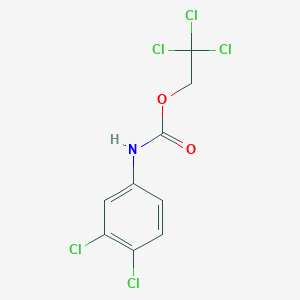
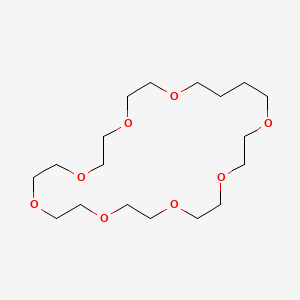
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
